2,4-Dichloropyridine-5-boronic acid hydrate

概要

説明

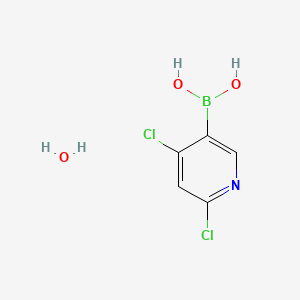

2,4-Dichloropyridine-5-boronic acid hydrate is a boronic acid derivative with the molecular formula C5H4BCl2NO2.H2O. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical processes .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloropyridine-5-boronic acid hydrate typically involves the halogenation of pyridine derivatives followed by the introduction of the boronic acid group. One common method includes the reaction of 2,4-dichloropyridine with a boron-containing reagent under controlled conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and scalability .

化学反応の分析

Types of Reactions

2,4-Dichloropyridine-5-boronic acid hydrate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation and Reduction: It can participate in oxidation and reduction reactions, although these are less common compared to coupling reactions.

Substitution Reactions: The chlorine atoms in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Often used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Solvents: Organic solvents like THF, DMF, or toluene are commonly used.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学的研究の応用

Organic Synthesis

2,4-Dichloropyridine-5-boronic acid hydrate is widely used as a building block in the synthesis of various organic compounds. Its boronic acid functionality allows it to participate in Suzuki-Miyaura cross-coupling reactions, which are pivotal for forming carbon-carbon bonds.

Case Study: Synthesis of Biologically Active Compounds

In a study published in the Journal of Organic Chemistry, researchers utilized this compound to synthesize a series of pyridine derivatives with potential anti-cancer activity. The compound was instrumental in forming heterocyclic structures that exhibited significant cytotoxic effects against cancer cell lines .

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications due to its ability to modulate biological pathways.

Case Study: Antiviral Activity

Research conducted by scientists at a prominent pharmaceutical company demonstrated that derivatives of 2,4-Dichloropyridine-5-boronic acid showed promising antiviral activity against influenza viruses. The study highlighted the compound's role in inhibiting viral replication through interference with viral polymerase activity .

Material Science

In material science, this compound is employed in the development of advanced materials such as sensors and fluorescent probes.

Application in Sensor Development

A recent study explored the use of this boronic acid derivative in creating fluorescent sensors for detecting glucose levels. The compound's ability to form stable complexes with diols makes it an excellent candidate for biosensor applications .

Catalysis

The compound also finds applications in catalysis, particularly in promoting various chemical reactions.

Case Study: Catalytic Activity

In a research paper published in Catalysis Science & Technology, this compound was used as a catalyst for the synthesis of amines from alcohols via an oxidative dehydrogenation process. The results indicated high yields and selectivity, showcasing its effectiveness as a catalyst .

Data Table: Summary of Applications

作用機序

The primary mechanism of action for 2,4-Dichloropyridine-5-boronic acid hydrate in Suzuki-Miyaura coupling involves the formation of a palladium complex. The boronic acid group undergoes transmetalation with the palladium catalyst, followed by reductive elimination to form the desired biaryl product. This process is facilitated by the presence of a base, which helps in the activation of the boronic acid group .

類似化合物との比較

Similar Compounds

- 2,5-Dichloropyridine-4-boronic acid

- 2,3-Dichloropyridine-5-boronic acid

- 4,6-Dichloropyridin-3-ylboronic acid hydrate

Uniqueness

2,4-Dichloropyridine-5-boronic acid hydrate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and selectivity in cross-coupling reactions. This makes it particularly valuable in the synthesis of complex molecules where precise control over the substitution pattern is required .

生物活性

2,4-Dichloropyridine-5-boronic acid hydrate (CAS: 1072952-26-1) is a boronic acid derivative that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This compound is particularly noted for its role in enzyme interactions, cellular signaling modulation, and potential therapeutic uses.

Chemical Structure and Properties

The molecular formula of this compound is CHBClNO·HO, with a molecular weight of approximately 209.82 g/mol. Its structure features a pyridine ring substituted with two chlorine atoms and a boronic acid functional group, which allows it to participate in various chemical reactions, particularly those involving nucleophiles.

Mechanisms of Biological Activity

1. Enzyme Interactions:

The boronic acid moiety enables this compound to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the study of enzyme mechanisms:

- Inhibition of Serine Proteases: The compound can inhibit serine proteases by covalently binding to the active site serine residue, effectively blocking enzymatic activity.

- Modulation of Kinases and Phosphatases: It influences signaling pathways by modulating the activity of kinases and phosphatases, which are crucial for cellular communication and metabolic regulation.

2. Cellular Effects:

The compound has been shown to affect various cellular processes:

- Gene Expression Modulation: It interacts with transcription factors and regulatory proteins, leading to alterations in gene expression profiles.

- Cell Signaling Pathway Influence: Changes in signal transduction pathways have been observed, impacting cellular metabolism and the levels of key metabolites.

Dosage Effects and Toxicity

Research indicates that the biological effects of this compound are dose-dependent:

- Low Doses: At lower concentrations, the compound can modulate enzyme activity without significant toxicity.

- High Doses: Higher concentrations may lead to adverse effects such as oxidative stress, inflammation, and apoptosis due to cellular damage.

Table 1: Summary of Biological Activities

Case Study: Anticancer Potential

A notable study explored the anticancer potential of this compound within the context of renal cell carcinoma (RCC). The compound was tested on VHL-deficient RCC cell lines:

- In Vitro Assays: The compound demonstrated selective cytotoxicity towards VHL-deficient cells through mechanisms involving autophagy induction .

- Xenograft Models: In vivo studies indicated reduced tumor growth in xenograft models treated with the compound, highlighting its potential as a targeted therapy .

特性

IUPAC Name |

(4,6-dichloropyridin-3-yl)boronic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BCl2NO2.H2O/c7-4-1-5(8)9-2-3(4)6(10)11;/h1-2,10-11H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTZUEGBMVMNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1Cl)Cl)(O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BCl2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90674653 | |

| Record name | (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072952-26-1 | |

| Record name | (4,6-Dichloropyridin-3-yl)boronic acid--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90674653 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。